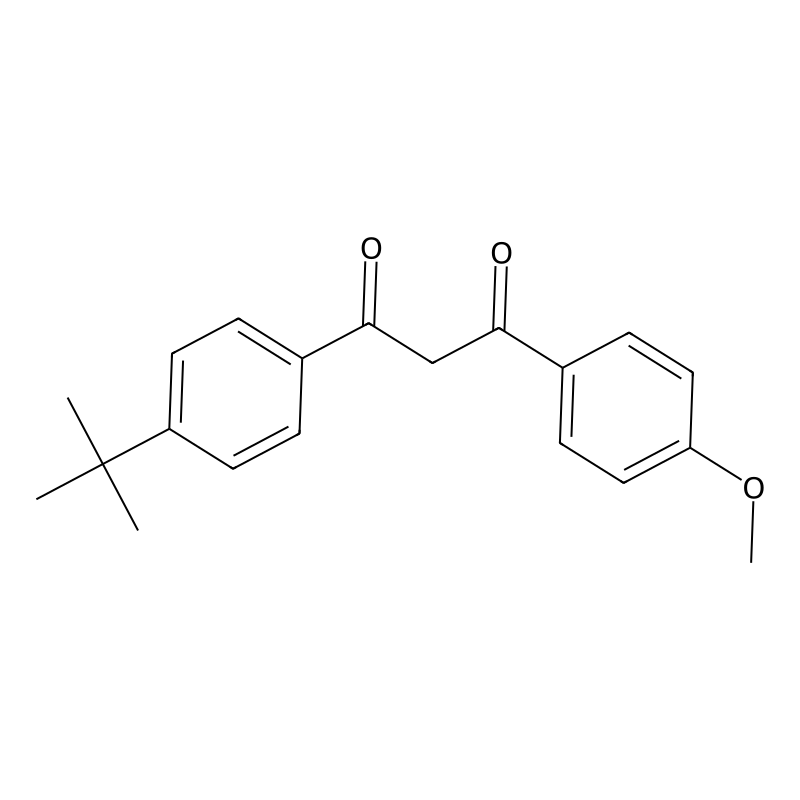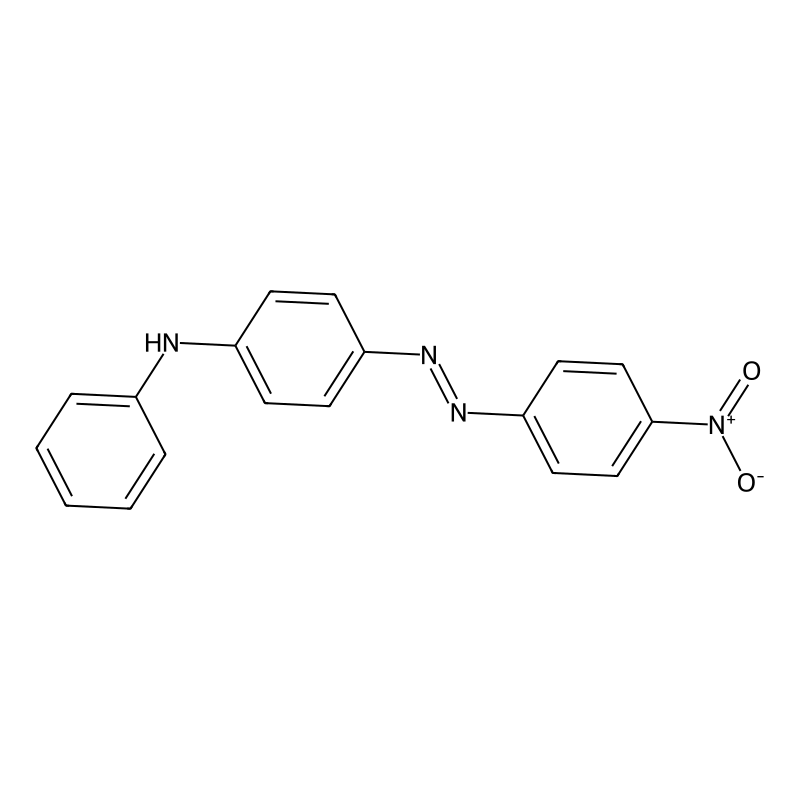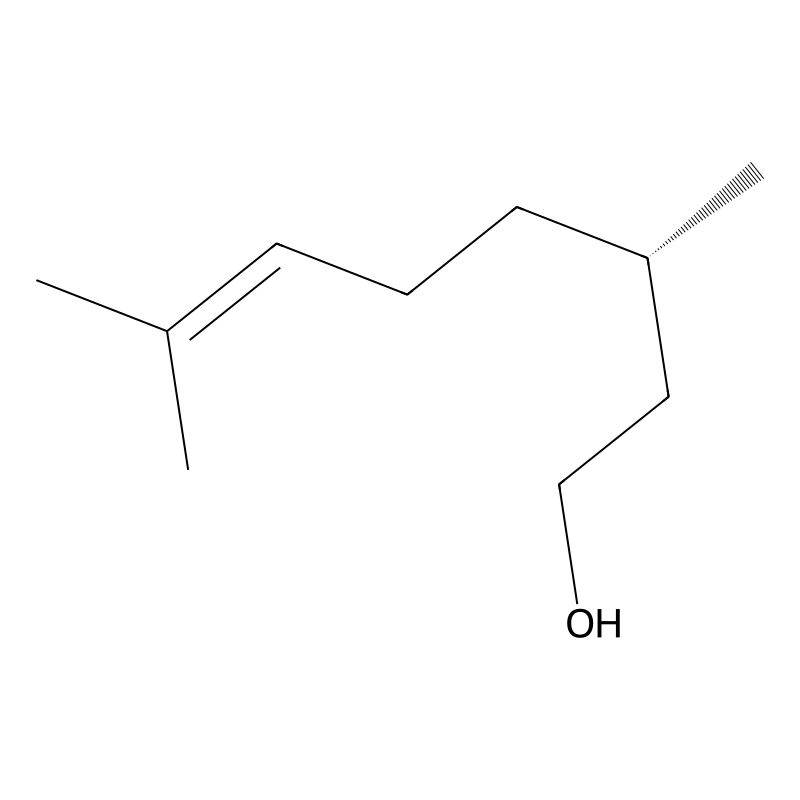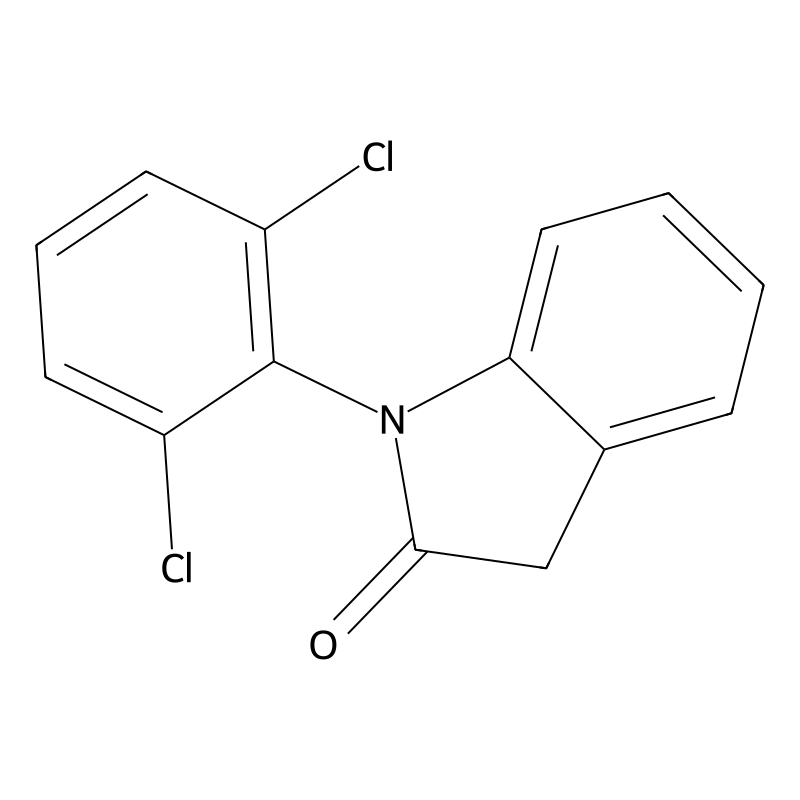Chromatography Standards
CAS No.:70356-09-1
Molecular Formula:C20H22O3
Molecular Weight:310.4 g/mol
Availability:
In Stock
CAS No.:111-42-2
Molecular Formula:C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
C4H11NO2
(CH2CH2OH)2NH
Molecular Weight:105.14 g/mol
Availability:
In Stock
CAS No.:2581-69-3
Molecular Formula:C18H14N4O2
Molecular Weight:318.3 g/mol
Availability:
In Stock
CAS No.:7540-51-4
Molecular Formula:C10H20O
Molecular Weight:156.26 g/mol
Availability:
In Stock
CAS No.:15362-40-0
Molecular Formula:C14H9Cl2NO
Molecular Weight:278.1 g/mol
Availability:
In Stock
CAS No.:931-88-4
Molecular Formula:C8H14
Molecular Weight:110.2 g/mol
Availability:
In Stock





